![molecular formula C20H28N4OS B2558315 N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-48-6](/img/structure/B2558315.png)

N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

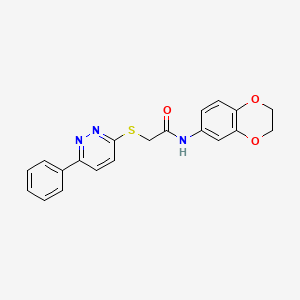

N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide, also known as CHAQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the quinazoline family, which has been extensively studied due to its diverse biological activities. CHAQ has been shown to have promising properties that make it a potential candidate for use in various fields of research.

Scientific Research Applications

Synthesis and Phosphonylation

A series of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was synthesized, further reaction of which with dimethyl chloroethynylphosphonate yielded a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo[1,2-c]pyrimidin-2-yl)phosphonates .

Biological Activity

Nitrogenous heterocyclic compounds are of greatest interest to researchers studying biological activity . Substances containing pyrimidine or imidazoline cores and their hybrid derivatives are among the most studied classes of compounds .

Drug Design

These fragments have proven themselves to be effective scaffolds in drug design . Examples include trimethoprim, azanidazole, zaleplon, indiplon, ocinaplon, allopurinol, zolpidem, olprinone, soraprazan, divaplon, and others .

Apoptosis Agonists

The prediction of biological activity using the PASS software package showed that the resulting 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles are moderately likely to exhibit activity as apoptosis agonists .

Anticancer Properties

The rhodanines, as subtypes of thiazolidin-4-ones, show a broad spectrum of biological activity, including anticancer properties . This review aims to analyze the anticancer features of the rhodanines described over the last decade in the scientific literature .

Antitumor, Antioxidant, and Anticancer Applications

Quinazolin-4(1H)-ones have a wide range of applications such as antitumor, antioxidant, and anticancer .

Antibacterial, Antifungal, Anticonvulsant, and Antihypertension Drugs

Quinazolin-4(1H)-ones are also used as antibacterial, antifungal, anticonvulsant, and antihypertension drugs .

5-Hydroxytryptamine (5-HT) Receptor Ligand

Quinazolin-4(1H)-ones are used as 5-hydroxytryptamine (5-HT) receptor ligand .

properties

IUPAC Name |

N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4OS/c25-18(22-15-9-3-1-4-10-15)13-5-2-8-14-21-19-16-11-6-7-12-17(16)23-20(26)24-19/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,22,25)(H2,21,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORSVBMDKISBIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558233.png)

![2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2558234.png)

![2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B2558243.png)

![N-Methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]prop-2-yn-1-amine](/img/structure/B2558252.png)

![N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2558253.png)